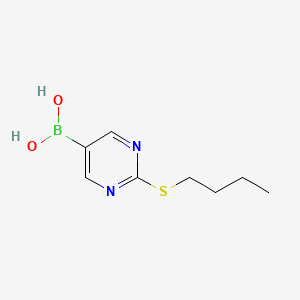

3-(环丙基硫代)苯基硼酸; 98%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Chemical Reactions Analysis

Boronic acids, including 3-(Cyclopropylthio)phenylboronic acid, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .科学研究应用

有机合成中的催化剂

苯基硼酸因其作为有机合成中催化剂的用途而受到认可。例如,它们已被用作高效且一锅法合成四氢苯并[b]吡喃的无毒催化剂,展示了操作简单、反应时间更短、产率更高和对环境影响最小的优点 (Nemouchi 等人,2012 年)。这表明“3-(环丙基硫代)苯基硼酸”由于其结构相似性,在促进类似有机反应方面具有潜在应用。

结构和分子研究

苯基硼酸还充当复杂分子合成中的关键中间体。研究详细阐述了它们的构象、结构、振动、电子特性和分子对接能力,支持了它们在开发针对各种生物靶标的抑制剂中的重要性 (Tanış 等人,2020 年)。这一基础知识支持了探索“3-(环丙基硫代)苯基硼酸”以设计具有特定生物活性的新化合物。

靶向药物递送

用苯基硼酸修饰纳米颗粒(例如在苯基硼酸修饰纳米颗粒的制备中)可以增强肿瘤靶向性和渗透性。该策略已有效应用于提高药物的肿瘤蓄积和抗肿瘤作用,展示了苯基硼酸衍生物在靶向癌症治疗中的潜力 (Wang 等人,2016 年)。通过扩展,“3-(环丙基硫代)苯基硼酸”可以针对类似应用进行研究,以增强治疗剂的递送和功效。

高级生物应用

苯基硼酸修饰聚合物纳米材料在生物传感器和药物递送系统中的应用强调了这些化合物在高级生物应用中的作用。它们与多元醇形成可逆配合物的能力允许开发对葡萄糖有反应的系统,这对胰岛素递送和其他治疗干预非常重要 (Lan & Guo,2019 年)。这突出了“3-(环丙基硫代)苯基硼酸”可能做出贡献的另一个可能领域,尤其是在创建响应性和靶向治疗方式方面。

未来方向

作用机制

Target of Action

Boronic acids, including phenylboronic acid, are known to interact with cis-diol-containing molecules . This suggests that 3-(Cyclopropylthio)phenylboronic acid may also interact with such molecules, which are prevalent in biological systems.

Mode of Action

Boronic acids are known to form reversible covalent complexes with cis-diol-containing molecules . This interaction is pH-dependent, forming a covalent complex under high pH conditions and dissociating under acidic conditions . This pH-responsive behavior could potentially be leveraged for targeted drug delivery and other therapeutic applications.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH could potentially influence the compound’s ability to form covalent complexes with cis-diol-containing molecules .

属性

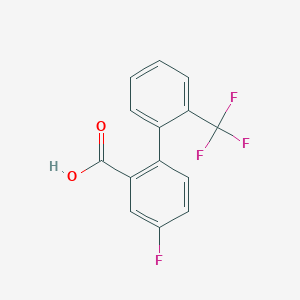

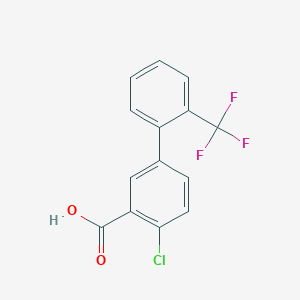

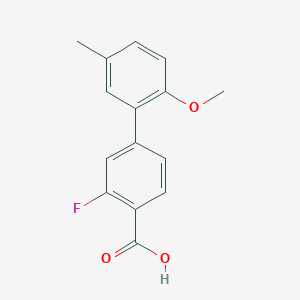

IUPAC Name |

(3-cyclopropylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2S/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8,11-12H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIBESPMJRRSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC2CC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(tert-Butyl)-1-(p-tolyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6365607.png)